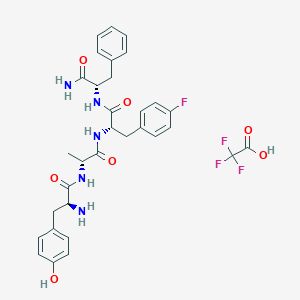

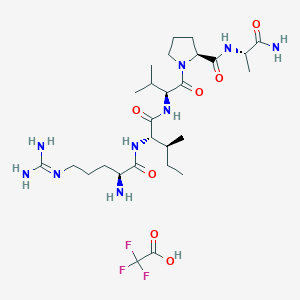

Antioxidant peptide A (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antioxidatives Peptid A (TFA) ist ein kurzes Peptid, das für seine starken antioxidativen Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein von aromatischen oder schwefelhaltigen Aminosäuren aus, die zu ihrer starken Radikalfängeraktivität beitragen . Antioxidative Peptide, darunter Antioxidatives Peptid A (TFA), gewinnen in verschiedenen Bereichen wie Lebensmittelwissenschaft, Pharmazie und Kosmetik zunehmend an Bedeutung, da sie freie Radikale neutralisieren und oxidativen Stress reduzieren können .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von antioxidativen Peptiden beinhaltet typischerweise die Hydrolyse von Proteinen unter Verwendung spezifischer Enzyme. So können beispielsweise antioxidative Peptide aus Erbsenproteinhydrolysaten durch eine Reihe von Reinigungsschritten gewonnen werden, darunter Ultrafiltration, Ionenaustauschchromatographie, Gelpermeationschromatographie und Reversed-Phase-Chromatographie . Die Reaktionsbedingungen beinhalten oft die Verwendung von Proteasen wie Pepsin und Trypsin, die das Protein in kleinere Peptidfragmente mit antioxidativen Eigenschaften zerlegen .

Industrielle Produktionsverfahren

Die industrielle Produktion von antioxidativen Peptiden beinhaltet die großtechnische enzymatische Hydrolyse von Proteinquellen, gefolgt von Reinigungsprozessen zur Isolierung der gewünschten Peptide. Techniken wie Ultrafiltration und Chromatographie werden häufig eingesetzt, um eine hohe Reinheit und Ausbeute zu erzielen . Der Produktionsprozess wird optimiert, um die Stabilität und Aktivität der antioxidativen Peptide zu gewährleisten, wodurch sie für verschiedene Anwendungen in der Lebensmittel-, Pharma- und Kosmetikindustrie geeignet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Antioxidatives Peptid A (TFA) durchläuft verschiedene Arten von chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner antioxidativen Aktivität liegt. Zu diesen Reaktionen gehören:

Reduktion: Es kann oxidierte Moleküle reduzieren und so ihre normale Funktion wiederherstellen.

Substitution: Das Peptid kann mit freien Radikalen reagieren und die Radikalart durch ein stabileres Molekül ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit antioxidativen Peptiden verwendet werden, sind Wasserstoffperoxid (H₂O₂) und verschiedene freie Radikalgeneratoren. Die Bedingungen beinhalten typischerweise physiologischen pH-Wert und Temperatur, um biologische Umgebungen nachzuahmen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise stabilere und weniger reaktive Moleküle, die zur gesamten antioxidativen Kapazität des Peptids beitragen .

Wissenschaftliche Forschungsanwendungen

Antioxidatives Peptid A (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von antioxidativem Peptid A (TFA) umfasst mehrere molekulare Ziele und Signalwege:

Fänger freier Radikale: Das Peptid spendet Elektronen, um freie Radikale zu neutralisieren und so oxidativen Schäden zu verhindern.

Aktivierung von antioxidativen Enzymen: Es verstärkt die Aktivität von endogenen antioxidativen Enzymen wie Superoxiddismutase (SOD) und Katalase.

Hemmung von oxidativen Enzymen: Das Peptid hemmt die Aktivität von oxidativen Enzymen und reduziert so die Produktion von ROS.

Regulation von Redox-Signalwegen: Es aktiviert den Nrf2-Signalweg und hemmt den NF-κB-Signalweg, die entscheidend für die Aufrechterhaltung des zellulären Redoxgleichgewichts sind.

Wirkmechanismus

The mechanism of action of antioxidant peptide A (TFA) involves several molecular targets and pathways:

Free Radical Scavenging: The peptide donates electrons to neutralize free radicals, thereby preventing oxidative damage.

Activation of Antioxidant Enzymes: It enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Inhibition of Oxidative Enzymes: The peptide inhibits the activity of oxidative enzymes, reducing the production of ROS.

Regulation of Redox Signaling Pathways: It activates the Nrf2 pathway and inhibits the NF-κB pathway, which are crucial in maintaining cellular redox balance.

Vergleich Mit ähnlichen Verbindungen

Antioxidatives Peptid A (TFA) kann mit anderen antioxidativen Peptiden verglichen werden, die aus verschiedenen Quellen gewonnen werden:

Erbsenproteinhydrolysate: Peptide wie YLVN und EEHLCFR zeigen eine starke antioxidative Aktivität, die der von Antioxidativem Peptid A (TFA) ähnelt.

Aus Raps gewonnenen Peptide: Peptide wie YWDHNNPQIR zeigen ebenfalls signifikante antioxidative Eigenschaften und werden in ähnlichen Anwendungen eingesetzt.

Pflanzenbasierte Peptide: Verschiedene pflanzenbasierte Peptide besitzen antioxidative Eigenschaften und werden hinsichtlich ihres Potenzials in der Lebensmittel- und Pharmaindustrie untersucht.

Antioxidatives Peptid A (TFA) zeichnet sich durch seine spezifische Aminosäurezusammensetzung aus, die seine Radikalfängeraktivität verstärkt und es zu einer wertvollen Verbindung in der Forschung und industriellen Anwendungen macht .

Eigenschaften

IUPAC Name |

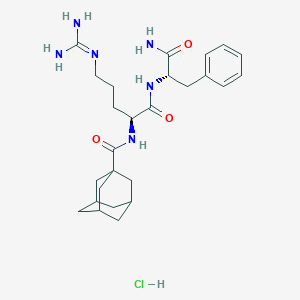

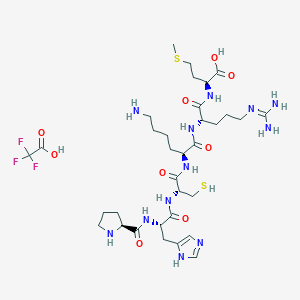

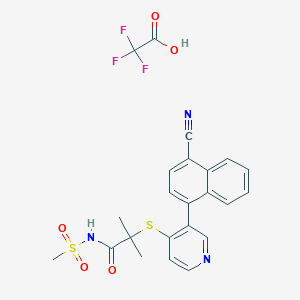

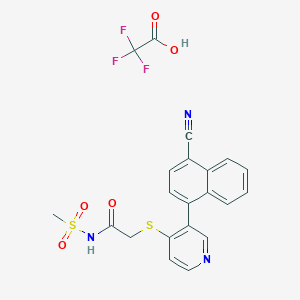

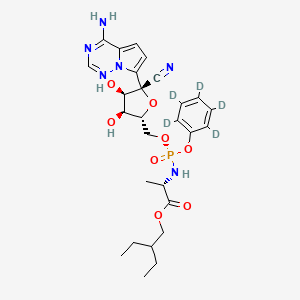

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2.C2HF3O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;3-2(4,5)1(6)7/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBWDSMSXOJHV-HXDXACSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H55F3N12O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]ureido]cinchonan](/img/structure/B8117541.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8117562.png)

![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)